molecular formula C28H31NO3S B334840 ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B334840
M. Wt: 461.6 g/mol
InChI Key: VPTMXKYVYUGKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: These compounds share the biphenyl core and may have similar chemical properties.

    Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar biological activities.

Uniqueness

ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H31NO3S

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H31NO3S/c1-5-32-27(31)24-22-16-15-21(28(2,3)4)17-23(22)33-26(24)29-25(30)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,21H,5,15-17H2,1-4H3,(H,29,30)

InChI Key

VPTMXKYVYUGKKZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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